molecular formula C17H15FN2O2 B2793681 [5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methanol CAS No. 318247-67-5

[5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methanol

Cat. No.: B2793681
CAS No.: 318247-67-5
M. Wt: 298.317
InChI Key: IDOBEROHAJSXNH-UHFFFAOYSA-N
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Description

[5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methanol is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a fluorophenoxy group, a phenyl group, and a pyrazole ring, making it a molecule of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methanol typically involves a multi-step process. One common method includes the reaction of 4-fluorophenol with 1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

[5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

[5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methanol is unique due to its specific combination of functional groups and its potential biological activities. The presence of the fluorophenoxy group enhances its stability and binding affinity to molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

[5-(4-fluorophenoxy)-1-methyl-3-phenylpyrazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O2/c1-20-17(22-14-9-7-13(18)8-10-14)15(11-21)16(19-20)12-5-3-2-4-6-12/h2-10,21H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDOBEROHAJSXNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)CO)OC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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